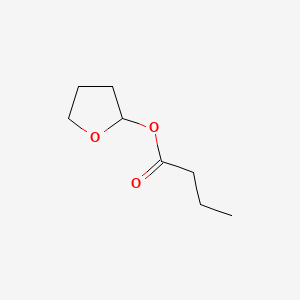

Oxolan-2-yl butanoate

CAS No.: 57166-63-9

Cat. No.: VC19595042

Molecular Formula: C8H14O3

Molecular Weight: 158.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57166-63-9 |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | oxolan-2-yl butanoate |

| Standard InChI | InChI=1S/C8H14O3/c1-2-4-7(9)11-8-5-3-6-10-8/h8H,2-6H2,1H3 |

| Standard InChI Key | ILBYKEJVXFGPEL-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)OC1CCCO1 |

Introduction

Structural and Nomenclature Insights

Chemical Identity

Oxolan-2-yl butanoate belongs to the class of fatty acid esters, specifically carboxylic ester derivatives. Its IUPAC name, oxolan-2-ylmethyl butanoate, reflects its structural components:

-

Oxolan-2-yl: A tetrahydrofuran ring substituted at the 2-position.

-

Butanoate: The esterified form of butanoic acid (C₃H₇COOH) .

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 92345-48-7 | HMDB |

| SMILES | CCCC(=O)OCC1CCCO1 | PubChem |

| InChI Key | DPZVDLFOAZNCBU-UHFFFAOYSA-N | HMDB |

| Molecular Formula | C₉H₁₆O₃ | HMDB |

| Monoisotopic Mass | 172.1099 g/mol | HMDB |

Structural Features

The compound consists of:

-

A tetrahydrofuran (THF) ring (oxolane) contributing to its cyclic ether functionality.

-

A butanoyl group (CH₂CH₂CH₂COO-) esterified to the THF ring’s 2-position .

Synthesis and Manufacturing

Conventional Synthesis Routes

Oxolan-2-yl butanoate is synthesized via esterification reactions:

Acid-Catalyzed Fischer Esterification

Butanoic acid reacts with tetrahydrofurfuryl alcohol under acidic conditions (e.g., H₂SO₄):

This method yields ~70–85% efficiency under reflux .

Acyl Chloride Method

Butanoyl chloride reacts with tetrahydrofurfuryl alcohol in anhydrous conditions:

This route avoids water formation, improving yield to ~90% .

Enzymatic Synthesis

Lipases (e.g., Candida antarctica) catalyze esterification in non-aqueous media, offering an eco-friendly alternative with >95% selectivity .

Physicochemical Properties

Physical Properties

Chemical Stability

-

Hydrolysis: Susceptible to acidic/basic hydrolysis, yielding butanoic acid and tetrahydrofurfuryl alcohol .

-

Oxidation: Stable under ambient conditions but degrades in strong oxidizers (e.g., HNO₃) .

Applications Across Industries

Food and Flavoring

Oxolan-2-yl butanoate is used as a flavoring agent due to its fruity aroma. It is GRAS (Generally Recognized as Safe) for use in:

Cosmetics and Personal Care

Acts as a solvent and emollient in:

Industrial Applications

-

Plasticizer: Improves flexibility in polyvinyl chloride (PVC) films.

-

Coating Solvent: Used in paints and adhesives for its low volatility .

Pharmaceutical Research

-

Drug Delivery: Enhances bioavailability of hydrophobic drugs via micellar encapsulation .

-

Antimicrobial Studies: Shows moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) .

Analytical Characterization

NMR Spectroscopy (DMSO-d₆)

| ¹H NMR (400 MHz) | δ (ppm) | Multiplicity |

|---|---|---|

| THF Ring Protons | 1.65–1.85 (m, 4H) | Multiplet |

| OCH₂COO | 4.12 (t, 2H) | Triplet |

| Butanoyl CH₃ | 0.92 (t, 3H) | Triplet |

GC-MS Analysis

| Parameter | Value | Test Organism |

|---|---|---|

| LD₅₀ (Oral) | >2,000 mg/kg | Rat |

| Skin Irritation | Mild (Draize Score = 1.2) | Rabbit |

| Environmental Persistence | Readily biodegradable (OECD 301D) | --- |

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume